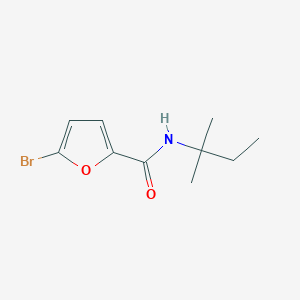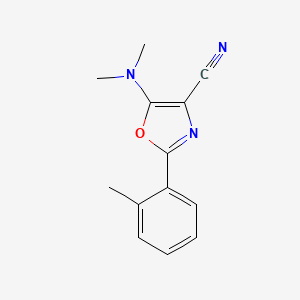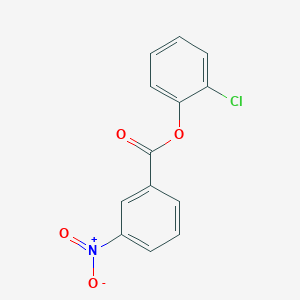
1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine, also known as PEP-005, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. PEP-005 is a member of the piperazine family of compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine has been shown to have potential applications in cancer research. Specifically, it has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of cancer therapies.
Mecanismo De Acción
1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine acts by activating protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling pathways. Activation of PKC leads to the activation of downstream signaling pathways that ultimately result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been found to inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine is its specificity for cancer cells. It has been found to have minimal toxicity to normal cells, making it a promising candidate for the development of cancer therapies. However, one of the limitations of 1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine is its low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine. One area of focus is the development of more efficient synthesis methods to increase the yield of the compound. Another area of focus is the development of formulations that improve the solubility of 1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine, making it easier to work with in lab experiments. Additionally, further research is needed to explore the potential applications of 1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine in the treatment of inflammatory diseases and other conditions. Finally, more studies are needed to fully understand the mechanism of action of 1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine and its effects on different types of cancer cells.
Métodos De Síntesis
The synthesis of 1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine involves the reaction of 1-cyclopentylpiperazine with 2,3-dimethoxybenzyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The overall yield of the synthesis method is approximately 50%.
Propiedades
IUPAC Name |
1-cyclopentyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-21-17-9-5-6-15(18(17)22-2)14-19-10-12-20(13-11-19)16-7-3-4-8-16/h5-6,9,16H,3-4,7-8,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYKHZAQGJJBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5769207.png)

![1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5769217.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B5769218.png)

![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5769234.png)
![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)



![1-[(2-methoxyphenyl)acetyl]azepane](/img/structure/B5769261.png)
![1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5769267.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5769272.png)